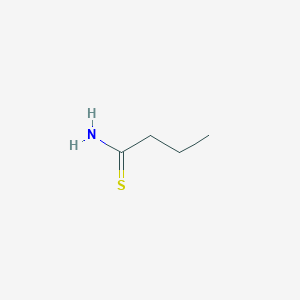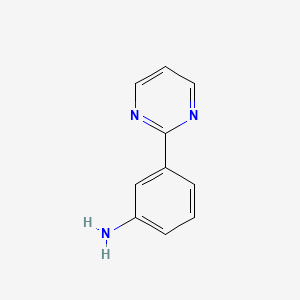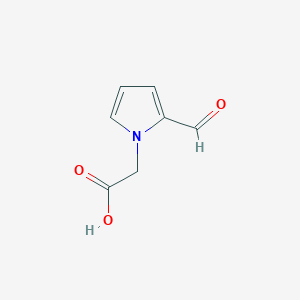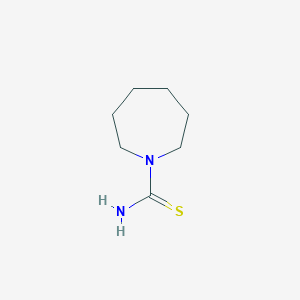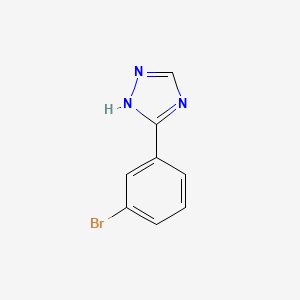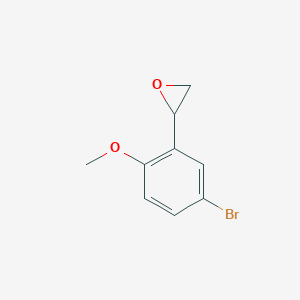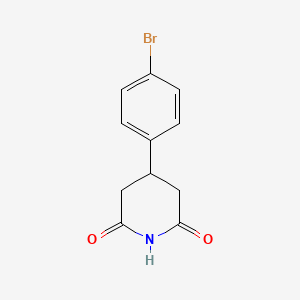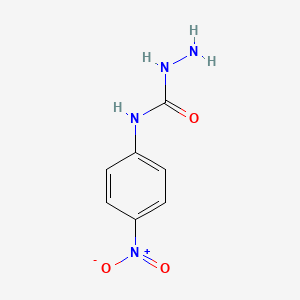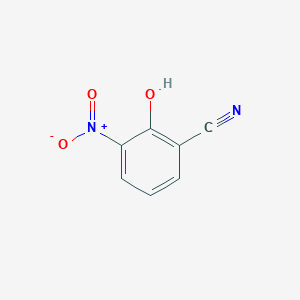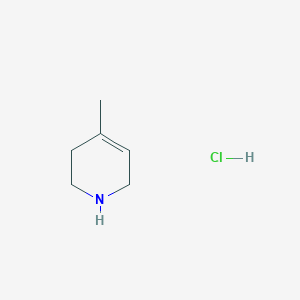
7-Bromoheptanal
Overview
Description
7-Bromoheptanal (CAS: 54005-84-4) is a chemical compound with the molecular formula C7H13BrO . It is also known by other names such as 7-BROMO-HEPTANAL and 7-bromoheptaldehyde .
Molecular Structure Analysis
The molecular structure of 7-Bromoheptanal consists of a seven-carbon chain (heptanal) with a bromine atom attached to the seventh carbon and an aldehyde functional group at the end of the chain . The InChI string representation of its structure isInChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 . Physical And Chemical Properties Analysis
7-Bromoheptanal has a molecular weight of 193.08 g/mol . It has a density of 1.2±0.1 g/cm³ . The boiling point is 222.3±23.0 °C at 760 mmHg . It has a flash point of 52.1±9.9 °C . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 6 freely rotating bonds .Scientific Research Applications
Synthesis of Fatty Acid Analogs
7-Bromoheptanal is utilized in the synthesis of labeled fatty acid analogs such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid . These compounds are valuable in studying metabolic pathways and enzyme activities related to fatty acid metabolism.
Development of Antidiabetic Agents
The compound serves as a precursor in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones , which act as PPARγ agonists . These molecules have potential applications as antidiabetic agents, particularly for type 2 diabetes, by modulating the activity of the PPARγ receptor.
Creation of Pure Antiestrogens
Researchers use 7-Bromoheptanal to prepare thiochroman and chroman derivatives . These derivatives are studied for their potential as pure antiestrogens, which could offer therapeutic benefits in conditions like breast cancer that are sensitive to estrogen levels.
Stability and Reactivity Research
7-Bromoheptanal’s stability under various storage conditions and its reactivity with other chemical agents, such as oxidizing agents and heat, are important parameters in safety and handling protocols in research laboratories .
properties
IUPAC Name |
7-bromoheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBEJHWPUSRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499529 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoheptanal | |
CAS RN |
54005-84-4 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)

